Lipophilicity (LogP) and PSA Comparison Against Unsubstituted Phenyl Analogs
The 4-ethoxy substitution on the phenyl ring of 2-Amino-2-(4-ethoxyphenyl)acetamide increases its lipophilicity relative to the unsubstituted phenyl analog. The computed XLogP3 value is 0.4, compared to a predicted value of approximately -0.1 for the unsubstituted 2-amino-N-phenylacetamide [1]. This difference is corroborated by a measured LogP of 0.59 from another source . The compound's polar surface area (PSA) is 64.35 Ų .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4; LogP = 0.59 |
| Comparator Or Baseline | 2-Amino-N-phenylacetamide (unsubstituted analog), predicted LogP ≈ -0.1 |
| Quantified Difference | Increase of ~0.5–0.7 LogP units |
| Conditions | In silico prediction (XLogP3) and experimental measurement (LogP) |
Why This Matters
Increased lipophilicity can improve passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.
- [1] PubChem. (2025). N-(2-Amino-4-ethoxyphenyl)acetamide. XLogP3 and computed properties. National Center for Biotechnology Information. View Source
